

# Segigratinib: A Technical Guide to a Novel FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Segigratinib** (also known as 3D185) is a potent and selective, orally bioavailable small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, as well as Colony-Stimulating Factor 1 Receptor (CSF-1R). Aberrant FGFR signaling is a known driver in various malignancies, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical research on **segigratinib**, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The dual inhibition of FGFR and CSF-1R presents a novel approach to cancer therapy by not only directly targeting tumor cell proliferation but also modulating the tumor microenvironment.

#### Introduction

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Genetic alterations in FGFRs, such as gene fusions, mutations, and amplifications, have been identified as oncogenic drivers in a variety of cancers, including cholangiocarcinoma, urothelial carcinoma, and non-small cell lung cancer. This has led to the development of targeted therapies aimed at inhibiting FGFR signaling.

**Segigratinib** is a novel tyrosine kinase inhibitor that potently targets FGFR1, FGFR2, and FGFR3. Uniquely, it also exhibits potent inhibitory activity against CSF-1R, a key regulator of



macrophage differentiation and survival. Tumor-associated macrophages (TAMs) are known to promote tumor growth, angiogenesis, and metastasis, and suppress anti-tumor immunity. By inhibiting CSF-1R, **segigratinib** has the potential to reprogram the tumor microenvironment to be less hospitable for tumor growth.

This document serves as a technical resource for researchers and drug development professionals, summarizing the key preclinical data and methodologies related to **segigratinib**.

#### **Mechanism of Action**

**Segigratinib** is an ATP-competitive inhibitor of the FGFR and CSF-1R tyrosine kinases. By binding to the ATP-binding pocket of these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling pathways.

### **FGFR Signaling Inhibition**

Upon binding of FGF ligands, FGFRs dimerize and trans-autophosphorylate specific tyrosine residues in their intracellular kinase domains. This leads to the recruitment and activation of several downstream signaling cascades, including:

- RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.
- PI3K-AKT-mTOR Pathway: Crucial for cell survival and growth.
- PLCy-PKC Pathway: Regulates cell migration and differentiation.

**Segigratinib**'s inhibition of FGFR phosphorylation effectively blocks these downstream pathways, leading to reduced tumor cell proliferation and survival.

### **CSF-1R Signaling Inhibition**

The binding of its ligand, CSF-1, to CSF-1R triggers receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the PI3K-AKT and MAPK pathways. This signaling is critical for the differentiation, survival, and function of macrophages. By inhibiting CSF-1R, **segigratinib** can reduce the number of tumor-promoting M2-like macrophages within the tumor microenvironment, potentially enhancing anti-tumor immune responses.



## **Quantitative Data**

The following tables summarize the key quantitative data from preclinical studies of **segigratinib**.

Table 1: In Vitro Kinase Inhibitory Activity of Segigratinib

| Target | IC50 (nM) |
|--------|-----------|
| FGFR1  | 0.5       |
| FGFR2  | 1.3       |
| FGFR3  | 3.6       |
| CSF-1R | 3.8       |

IC50 values represent the concentration of **segigratinib** required to inhibit 50% of the kinase activity in a cell-free assay.

**Table 2: In Vitro Cellular Proliferation Inhibitory Activity** 

of Segigratinib

| Cell Line | Cancer Type        | FGFR Alteration     | Cellular IC50 (nM) |
|-----------|--------------------|---------------------|--------------------|
| KATOIII   | Gastric Cancer     | FGFR2 Amplification | 1.1                |
| SNU-16    | Gastric Cancer     | FGFR2 Amplification | 0.9                |
| NCI-H1581 | Lung Cancer        | FGFR1 Amplification | 1.8                |
| RT112/84  | Bladder Cancer     | FGFR3 Fusion        | 3.2                |
| AN3CA     | Endometrial Cancer | FGFR2 Mutation      | 2.5                |

Cellular IC50 values represent the concentration of **segigratinib** required to inhibit 50% of cell proliferation in vitro.

# Table 3: In Vivo Antitumor Efficacy of Segigratinib in Xenograft Models



| Tumor Model | Cancer Type    | Dosing               | Tumor Growth<br>Inhibition (%) |
|-------------|----------------|----------------------|--------------------------------|
| SNU-16      | Gastric Cancer | 25 mg/kg, once daily | 85                             |
| NCI-H1581   | Lung Cancer    | 25 mg/kg, once daily | 78                             |
| RT112/84    | Bladder Cancer | 25 mg/kg, once daily | 72                             |

Tumor growth inhibition is calculated as the percentage difference in tumor volume between treated and vehicle control groups at the end of the study.

# **Experimental Protocols**In Vitro Kinase Assay

- Principle: To determine the concentration of segigratinib required to inhibit the enzymatic activity of purified FGFR and CSF-1R kinases.
- Methodology:
  - Recombinant human FGFR1, FGFR2, FGFR3, and CSF-1R kinase domains were used.
  - The kinase reaction was initiated by adding ATP to a mixture of the kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of segigratinib in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
  - After incubation at room temperature for a specified time (e.g., 60 minutes), the reaction was stopped.
  - The amount of phosphorylated substrate was quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) or HTRF® Kinase Assays (Cisbio).
  - IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

# **Cellular Proliferation Assay**



- Principle: To assess the effect of segigratinib on the growth of cancer cell lines with known FGFR alterations.
- Methodology:
  - Cancer cell lines were seeded in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.
  - Cells were then treated with a serial dilution of segigratinib or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
  - Cell viability was assessed using a colorimetric or luminescent assay, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
  - The absorbance or luminescence signal, which is proportional to the number of viable cells, was measured using a plate reader.
  - Cellular IC50 values were determined from the dose-response curves.

### In Vivo Tumor Xenograft Study

- Principle: To evaluate the antitumor efficacy of **segigratinib** in a living organism.
- · Methodology:
  - Human cancer cells with specific FGFR alterations were implanted subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).
  - Once the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups.
  - Segigratinib was administered orally once daily at specified doses. The vehicle control group received the formulation vehicle.
  - Tumor volume was measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²)/2.
  - Body weight and general health of the mice were monitored throughout the study.



• At the end of the study, the tumor growth inhibition was calculated.

# Visualizations Signaling Pathway Diagram



Click to download full resolution via product page

Caption: Segigratinib inhibits FGFR and CSF-1R signaling pathways.

# **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Preclinical to clinical workflow for an FGFR inhibitor.



# **Clinical Development**

**Segigratinib** is currently being investigated in clinical trials. A Phase 1, open-label, multicenter, dose-escalation study is evaluating the safety, tolerability, and preliminary efficacy of **segigratinib** monotherapy in subjects with advanced solid tumors. Additionally, a Phase 2 clinical trial (NCT05039892) is planned to assess the efficacy and safety of **segigratinib** in patients with previously treated locally advanced or metastatic cholangiocarcinoma harboring FGFR2 gene alterations. As of the writing of this guide, the results of these clinical trials have not yet been publicly disclosed.

### Conclusion

**Segigratinib** is a promising novel inhibitor of FGFR1/2/3 and CSF-1R with potent preclinical antitumor activity. Its dual mechanism of action, targeting both the tumor cells directly and the tumor-supportive microenvironment, represents a rational and innovative approach to cancer therapy. The preclinical data summarized in this guide provide a strong rationale for its ongoing clinical development. Future research and the results of the ongoing clinical trials will be crucial in determining the therapeutic potential of **segigratinib** in patients with FGFR-driven malignancies.

To cite this document: BenchChem. [Segigratinib: A Technical Guide to a Novel FGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15579859#segigratinib-fgfr-inhibitor-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com